![molecular formula C24H24N4O3 B302266 2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]phenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302266.png)
2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]phenoxy}-N-(3,4-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]phenoxy}-N-(3,4-dimethylphenyl)acetamide, also known as AC-262,356, is a selective androgen receptor modulator (SARM). It was developed to treat muscle wasting and osteoporosis, and has gained popularity in the bodybuilding community due to its ability to increase muscle mass and strength without the negative side effects associated with anabolic steroids.
Wirkmechanismus
2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]phenoxy}-N-(3,4-dimethylphenyl)acetamide works by binding to androgen receptors in muscle and bone tissue. This causes an increase in protein synthesis and muscle growth, while also preventing muscle breakdown. It also has a positive effect on bone density, making it a potential treatment for osteoporosis.
Biochemical and Physiological Effects:
This compound has been shown to increase muscle mass and strength in animal models, without the negative side effects associated with anabolic steroids. It also has a positive effect on bone density, making it a potential treatment for osteoporosis. It has been shown to selectively target androgen receptors in specific tissues, without affecting other organs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]phenoxy}-N-(3,4-dimethylphenyl)acetamide in lab experiments is its selective targeting of androgen receptors in specific tissues. This allows for more precise studies on the effects of androgens on muscle and bone tissue. However, one limitation is the potential for off-target effects, as with any experimental compound.
Zukünftige Richtungen
Further research is needed to fully understand the potential therapeutic applications of 2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]phenoxy}-N-(3,4-dimethylphenyl)acetamide. Future studies may focus on its use in hormone replacement therapy, as well as its potential to treat muscle wasting and osteoporosis in humans. Additionally, more research is needed to fully understand the mechanism of action of this compound, and to identify any potential side effects or limitations of its use.
Synthesemethoden
The synthesis of 2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]phenoxy}-N-(3,4-dimethylphenyl)acetamide involves the reaction of 4-chloro-2-nitrophenol with 2-aminoacetophenone to form 2-(4-chloro-2-nitrophenoxy)acetophenone. This compound is then reacted with hydrazine hydrate to form 2-(4-chloro-2-nitrophenoxy)acetohydrazide. The final step involves the reaction of 2-(4-chloro-2-nitrophenoxy)acetohydrazide with 3,4-dimethylphenylacetyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]phenoxy}-N-(3,4-dimethylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to increase muscle mass and strength in animal models, and has the potential to treat muscle wasting and osteoporosis in humans. It has also been studied for its potential use in hormone replacement therapy, as it selectively targets androgen receptors in specific tissues without affecting other organs.
Eigenschaften
Molekularformel |
C24H24N4O3 |
|---|---|
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
N-(3,4-dimethylphenyl)-2-[4-[(Z)-(phenylcarbamoylhydrazinylidene)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C24H24N4O3/c1-17-8-11-21(14-18(17)2)26-23(29)16-31-22-12-9-19(10-13-22)15-25-28-24(30)27-20-6-4-3-5-7-20/h3-15H,16H2,1-2H3,(H,26,29)(H2,27,28,30)/b25-15- |
InChI-Schlüssel |
ZHYVAWJOCATELZ-MYYYXRDXSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)/C=N\NC(=O)NC3=CC=CC=C3)C |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)NC3=CC=CC=C3)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)NC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302183.png)
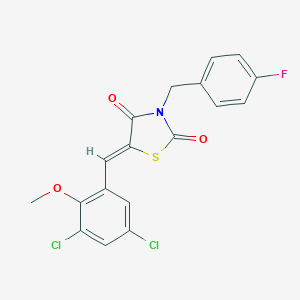
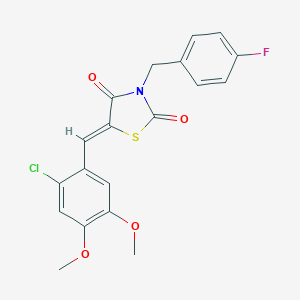
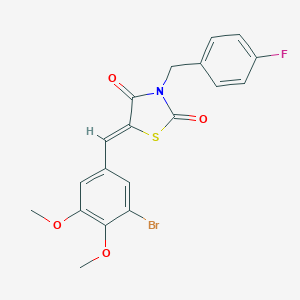
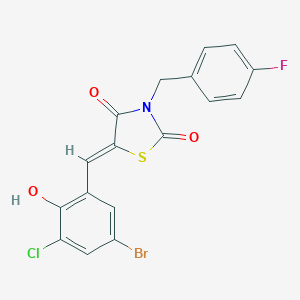
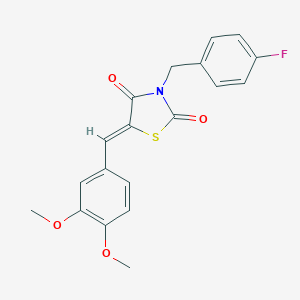
![(5Z)-3-(4-fluorobenzyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302191.png)
![(5Z)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302192.png)
![(5Z)-3-(4-fluorobenzyl)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302193.png)
![3-(4-bromobenzyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302199.png)
![3-(4-bromobenzyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302200.png)
![3-(4-Bromobenzyl)-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302202.png)
![3-(4-Bromobenzyl)-5-[(5-{4-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302203.png)
